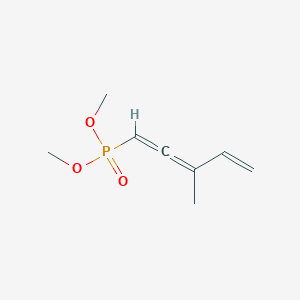
Dimethyl (3-methylpenta-1,2,4-trien-1-yl)phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl (3-methylpenta-1,2,4-trien-1-yl)phosphonate is a chemical compound known for its unique structure and reactivity It belongs to the class of phosphonates, which are characterized by the presence of a phosphonate group (P(=O)(OR)2) attached to an organic moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl (3-methylpenta-1,2,4-trien-1-yl)phosphonate typically involves the reaction of a suitable phosphonate precursor with a triene compound. One common method is the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate ester. The reaction conditions often require heating and the presence of a base to facilitate the formation of the phosphonate ester.
Industrial Production Methods: Industrial production of this compound may involve large-scale Michaelis-Arbuzov reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
化学反応の分析
Types of Reactions: Dimethyl (3-methylpenta-1,2,4-trien-1-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine or phosphine oxide.
Substitution: Nucleophilic substitution reactions can replace the alkoxy groups with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce phosphine oxides.
科学的研究の応用
Dimethyl (3-methylpenta-1,2,4-trien-1-yl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used to study enzyme mechanisms involving phosphonate substrates.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
作用機序
The mechanism by which Dimethyl (3-methylpenta-1,2,4-trien-1-yl)phosphonate exerts its effects involves the interaction of the phosphonate group with various molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through the formation of stable enzyme-phosphonate complexes, which block the active site and prevent substrate binding.
類似化合物との比較
Dimethyl methylphosphonate: A simpler phosphonate ester with similar reactivity but lacking the triene moiety.
Diethyl (3-methylpenta-1,2,4-trien-1-yl)phosphonate: An analog with ethyl groups instead of methyl groups.
Trimethyl phosphite: A related compound used in similar synthetic applications but with different reactivity due to the absence of the triene moiety.
Uniqueness: Dimethyl (3-methylpenta-1,2,4-trien-1-yl)phosphonate is unique due to the presence of the triene moiety, which imparts distinct reactivity and potential for forming conjugated systems. This makes it valuable in applications requiring specific electronic properties and reactivity patterns.
特性
CAS番号 |
72508-65-7 |
|---|---|
分子式 |
C8H13O3P |
分子量 |
188.16 g/mol |
InChI |
InChI=1S/C8H13O3P/c1-5-8(2)6-7-12(9,10-3)11-4/h5,7H,1H2,2-4H3 |
InChIキー |
ARBMEXJSMJOJNQ-UHFFFAOYSA-N |
正規SMILES |
CC(=C=CP(=O)(OC)OC)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


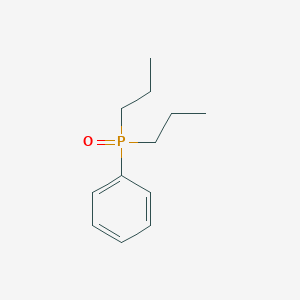
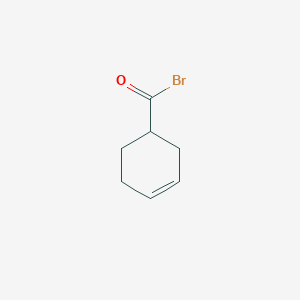



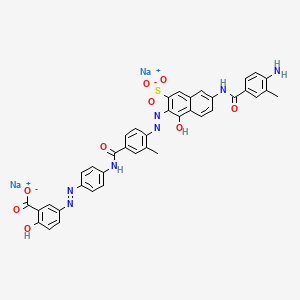
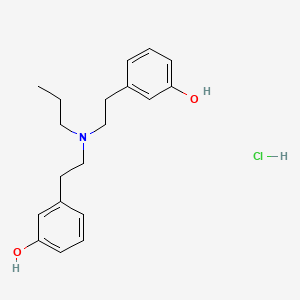
![Bicyclo[3.1.1]hept-2-ene-2-carboxaldehyde](/img/structure/B14461135.png)
![Ethyl 2-[(ethoxycarbonyl)amino]butanoate](/img/structure/B14461147.png)
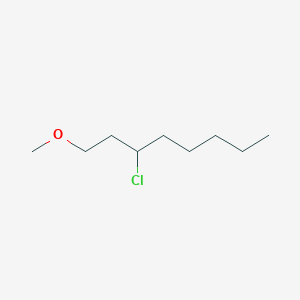
![3-Hydroxytetracyclo[3.2.0.0~2,7~.0~4,6~]heptane-2-carboxylic acid](/img/structure/B14461153.png)



